molecular formula C12H16O2 B13302705 Methyl 2-(2,3-dimethylphenyl)propanoate

Methyl 2-(2,3-dimethylphenyl)propanoate

Cat. No.: B13302705
M. Wt: 192.25 g/mol
InChI Key: IHPJGMIWVQZQFA-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dimethylphenyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a 2,3-dimethylphenyl ring, making it a derivative of propanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,3-dimethylphenyl)propanoate typically involves the esterification of 2-(2,3-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Methyl 2-(2,3-dimethylphenyl)propanoate can undergo hydrolysis in the presence of a strong acid or base to yield 2-(2,3-dimethylphenyl)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Hydrolysis: 2-(2,3-dimethylphenyl)propanoic acid and methanol.

    Reduction: 2-(2,3-dimethylphenyl)propanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(2,3-dimethylphenyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions.

Medicine: While not a drug itself, this compound can be used in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dimethylphenyl)propanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Methyl acetate: A simple ester with a similar structure but without the dimethylphenyl group.

    Ethyl propanoate: Another ester with a similar backbone but different alkyl group.

    Methyl benzoate: An ester with a benzene ring but different substituents.

Uniqueness: Methyl 2-(2,3-dimethylphenyl)propanoate is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications such as fragrance and flavoring agents.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 2-(2,3-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-8-6-5-7-11(9(8)2)10(3)12(13)14-4/h5-7,10H,1-4H3

InChI Key

IHPJGMIWVQZQFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C(=O)OC)C

Origin of Product

United States

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